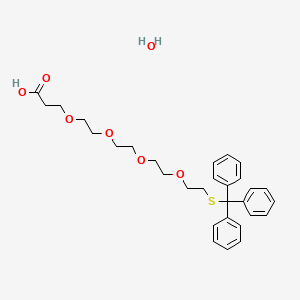
15-Tritylmercapto-4,7,10,13-tetraoxapentadecanoic acid monohydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“15-Tritylmercapto-4,7,10,13-tetraoxapentadecanoic acid monohydrate” is an organic compound with the molecular formula C30H38O7S and a molecular weight of 542.69 . It appears as a white powder .
Molecular Structure Analysis
The molecular structure of this compound consists of a long carbon chain with four ether groups (tetraoxa), a carboxylic acid group at one end, and a trityl mercapto group at the other .Physical And Chemical Properties Analysis
This compound is a white powder . It has a melting point of 46-54°C . The compound should be stored at 0-8°C .Wissenschaftliche Forschungsanwendungen
Novel Compound Synthesis
A study on the synthesis of 1-Amino-3,6,9,12-tetraoxapentadecan-15-oic acid from tetraethylene glycol highlights a process involving esterification, mesylation, azide substitution, reduction, and hydrolysis. The process is notable for its high yields and introduces a new route for synthesizing this class of compounds, which could have implications for the synthesis of related compounds including 15-Tritylmercapto-4,7,10,13-tetraoxapentadecanoic acid monohydrate (Wu, Xi, & Ji, 2016).
Biochemical Research
In the realm of biochemical research, compounds structurally related to 15-Tritylmercapto-4,7,10,13-tetraoxapentadecanoic acid monohydrate have been instrumental in understanding lipid metabolism and enzyme function. For instance, studies on the transformation of arachidonic acid hydroperoxides by liver microsomal cytochrome P-450 into epoxyhydroxy and trihydroxy fatty acids shed light on the enzyme's role in metabolizing arachidonic acid derivatives. These findings have broader implications for understanding the metabolic pathways of fatty acids and their physiological roles (Weiss, Arnold, & Estabrook, 1987).
Enzymatic Studies
The general synthesis of persistent trityl radicals, including derivatives related to 15-Tritylmercapto-4,7,10,13-tetraoxapentadecanoic acid monohydrate, for EPR imaging of biological systems illustrates the compound's potential application in enzymatic studies and imaging. This synthesis avoids toxic compounds and sensitive intermediates, demonstrating an efficient pathway for producing trityl radicals useful in exploring enzymatic reactions and biological imaging (Reddy, Iwama, Halpern, & Rawal, 2002).
Material Science
In material science, the electrode potential effect on the surface pKa of a self-assembled monolayer (SAM) of related compounds on a gold/quartz crystal microbalance electrode offers insights into the acid/base properties of SAMs. This study reveals that the surface properties can be controlled by electrode potential, which could influence the development of sensors and interfaces based on SAMs of similar compounds (Sugihara, Shimazu, & Uosaki, 2000).
Safety and Hazards
Eigenschaften
IUPAC Name |
3-[2-[2-[2-(2-tritylsulfanylethoxy)ethoxy]ethoxy]ethoxy]propanoic acid;hydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H36O6S.H2O/c31-29(32)16-17-33-18-19-34-20-21-35-22-23-36-24-25-37-30(26-10-4-1-5-11-26,27-12-6-2-7-13-27)28-14-8-3-9-15-28;/h1-15H,16-25H2,(H,31,32);1H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QACKFJOUHFJFAP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCCOCCOCCOCCOCCC(=O)O.O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H38O7S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90589238 |
Source


|
| Record name | 1,1,1-Triphenyl-5,8,11,14-tetraoxa-2-thiaheptadecan-17-oic acid--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90589238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
542.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
15-Tritylmercapto-4,7,10,13-tetraoxapentadecanoic acid monohydrate | |
CAS RN |
882847-05-4 |
Source


|
| Record name | 1,1,1-Triphenyl-5,8,11,14-tetraoxa-2-thiaheptadecan-17-oic acid--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90589238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(1-{Bicyclo[2.2.1]heptan-2-yl}ethyl)(methyl)amine](/img/structure/B1341314.png)
![N-[[3-(4-fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]-4-(trifluoromethyl)benzamide](/img/structure/B1341318.png)





